2-(4-Iodophenyl)-2-azaspiro[4.4]nonane
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Overview
Description
2-(4-Iodophenyl)-2-azaspiro[4.4]nonane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an iodine atom on the phenyl ring and an azaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spiro[4.4]nonane system. One approach is to start with a suitable precursor that can undergo cyclization to form the spiro structure. For example, a common method involves the reaction of a phenyl iodide derivative with a suitable azaspiro precursor under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that favor the formation of the desired spiro compound. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-2-azaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azaspiro structure.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.
Scientific Research Applications
2-(4-Iodophenyl)-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of spiro compounds with biological molecules.
Industry: Used in the development of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The iodine atom and the azaspiro structure allow the compound to interact with various enzymes and receptors, potentially altering their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane
- 2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane
- 2-(4-Fluorophenyl)-2-azaspiro[4.4]nonane
Uniqueness
The presence of the iodine atom in 2-(4-Iodophenyl)-2-azaspiro[4.4]nonane makes it unique compared to its bromine, chlorine, and fluorine counterparts. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly valuable in specific applications.
Properties
CAS No. |
61343-33-7 |
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Molecular Formula |
C14H18IN |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
2-(4-iodophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18IN/c15-12-3-5-13(6-4-12)16-10-9-14(11-16)7-1-2-8-14/h3-6H,1-2,7-11H2 |
InChI Key |
RHBBOWBTLCPLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(C2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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